molecular formula C₁₇₆H₂₇₂N₅₂O₅₄ B612560 肽YY (3-36) CAS No. 126339-09-1

肽YY (3-36)

货号: B612560
CAS 编号: 126339-09-1
分子量: 3980.42
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptide YY (3-36) (PYY 3-36) is an endogenous ligand of the neuropeptide Y 2 receptor (Y 2 R). It acts to reduce food intake and is a potential therapeutic for the treatment of obesity . PYY 3-36 is released by cells in the ileum and colon in response to eating and acts to reduce hunger . It acts as a hormonal signal from the gut to the brain to inhibit food intake and promote satiety .


Synthesis Analysis

PYY is known for its role in regulating appetite and body weight, but its production by islet cells, the presence of NPY receptors on islets, and the demonstration that Y1 activation causes proliferation of beta cells and protects them from apoptosis, suggest a role for this peptide in modulating beta cell mass . The synthesis of a PYY3–36 analogue functionalized with a metal‐ion‐binding 2,2’‐bipyridine ligand that enables self‐assembly through metal complexation has been described .


Molecular Structure Analysis

The cryo-electron microscopy structures of the PYY (3-36)‒Y 2 R‒G i and NPY‒Y 2 R‒G i complexes have been reported . Microsequence, amino acid, and mass spectral analysis of the intact and tryptic fragments of the two peptides were consistent with the structures .


Physical And Chemical Properties Analysis

Peptide YY (3-36) has a molecular formula of C176H272N52O54 and a molecular weight of 3980 g/mol .

科学研究应用

胃肠道功能

肽YY (3-36) 是PYY的主要循环形式,在胃肠道蠕动、分泌和吸收方面发挥着重要作用 {svg_1}. 它参与这些过程的调节,有助于消化系统的整体功能 {svg_2}.

结肠炎治疗

研究表明,PYY (3-36) 可以通过调节Th1/Th2分化来减轻小鼠的三硝基苯磺酸诱导的结肠炎 {svg_3}. 它抑制脂多糖 (LPS) 诱导的巨噬细胞产生促炎细胞因子肿瘤坏死因子-α (TNF-α) 和白介素-6 (IL-6) {svg_4}. 这表明PYY (3-36) 可能成为改善结肠炎的有希望的候选药物 {svg_5}.

肥胖治疗

PYY (3-36) 已被确定为对抗肥胖的潜在生物制药剂 {svg_6}. 它是一种局部作用激素,在控制食欲方面发挥着至关重要的作用 {svg_7}. 据信它主要通过与下丘脑弓状核中的Y2R神经肽Y受体高亲和力结合来减少人类和啮齿动物的食物摄入 {svg_8}.

重组生产

已经成功地实施了一种新型的自诱导启动子,用于在大肠杆菌中表达PYY (3-36) {svg_9}. 这一进展可能导致用于大规模生产肽的经济型表达系统 {svg_10}.

神经功能

外周注射PYY (3-36) 会增加弓状核的c-Fos免疫反应性,并降低下丘脑Npy信使RNA {svg_11}. 弓状核内注射PYY (3-36) 会抑制食物摄入 {svg_12}. 这表明PYY (3-36) 可能在神经功能和行为中发挥作用。

能量摄入调节

PYY可能通过抑制下丘脑弓状神经元来发出能量摄入状态良好的信号 {svg_13}. 这些神经元在能量摄入状态不佳时被诸如生长激素释放肽等信号激活 {svg_14}. 这表明PYY (3-36) 可能在能量摄入的调节中发挥作用。

作用机制

Target of Action

Peptide YY (3-36) primarily targets the Neuropeptide Y receptor type 2 (Y2 receptor) in the arcuate nucleus of the hypothalamus . This receptor plays a crucial role in regulating appetite and energy homeostasis .

Mode of Action

Peptide YY (3-36) acts as an agonist at the presynaptic Y2 receptor. It decreases the release of Neuropeptide Y (NPY) from static hypothalamic explants, thus acting to decrease food intake .

Biochemical Pathways

The primary biochemical pathway affected by Peptide YY (3-36) is the Neuropeptide Y signaling pathway. By decreasing the release of Neuropeptide Y, Peptide YY (3-36) reduces the signaling through this pathway, leading to a decrease in appetite .

Pharmacokinetics

It is known that peptide yy (3-36) is released from cells in the ileum and colon in response to feeding .

Result of Action

The primary molecular and cellular effect of Peptide YY (3-36) is the reduction of appetite. By acting on the Y2 receptor and decreasing the release of Neuropeptide Y, Peptide YY (3-36) reduces the sensation of hunger, leading to a decrease in food intake .

Action Environment

The action of Peptide YY (3-36) is influenced by various environmental factors. For instance, the presence of food in the digestive tract, particularly fat and protein, stimulates the release of Peptide YY . Additionally, the speed of transit of intestinal chyme into the ileum can influence the levels of Peptide YY (3-36), with dietary fibers from fruits, vegetables, and whole grains increasing the speed of transit and thus raising Peptide YY (3-36) levels .

未来方向

Peptide YY (3-36) is being evaluated for the treatment of obesity, and chemically modified PYY 3-36 analogues with extended half-lives are potential therapeutics for the treatment of obesity . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future studies should study multiple appetite-regulating peptides and their complex interplay and also use research designs including a food challenge .

生化分析

Biochemical Properties

Peptide YY (3-36) is related to the pancreatic peptide family by having 18 of its 36 amino acids located in the same positions as pancreatic peptide . The two major forms of peptide YY are PYY 1-36 and Peptide YY (3-36), which have PP fold structural motifs . The most common form of circulating PYY immunoreactivity is Peptide YY (3-36), which binds to the Y2 receptor (Y2R) of the Y family of receptors . Peptide YY (3-36) is a linear polypeptide consisting of 34 amino acids with structural homology to NPY and pancreatic polypeptide .

Cellular Effects

Peptide YY (3-36) is best known for its role in regulating appetite and body weight . Its production by islet cells, the presence of NPY receptors on islets, and the demonstration that Y1 activation causes proliferation of beta cells and protects them from apoptosis, suggest a role for this peptide in modulating beta cell mass .

Molecular Mechanism

Peptide YY (3-36) acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake .

Temporal Effects in Laboratory Settings

Peripherally administered Peptide YY (3-36) suppressed food intake in rodents for 4 hours after a single dose . Similarly, after a period of fasting, a single infusion of Peptide YY (3-36) was capable of reducing food intake by over a third in both lean and obese human volunteers for 24 hours .

Dosage Effects in Animal Models

The effects of Peptide YY (3-36) on energy intake in animal models have been studied . A significant reduction in daily food intake and body weight was observed in diet-induced obese rats .

Metabolic Pathways

Peptide YY (3-36) is involved in the G protein-coupled receptor signaling pathway, regulation of appetite, cell population proliferation, neuropeptide signaling pathway, feeding behavior, and intestinal epithelial cell differentiation .

Transport and Distribution

After release, dipeptidyl peptidase IV (DPP-IV; CD 26) cleaves the N-terminal tyrosine-proline residues forming Peptide YY (3-36). Peptide YY (1-36) represents about 60% and Peptide YY (3-36) 40% of circulating PYY .

Subcellular Localization

Peptide YY (3-36) is secreted from endocrine cells called L-cells in the small intestine . It is released after eating, circulates in the blood, and works by binding to receptors in the brain .

属性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYOBVCUSVSXOL-NYGOYQSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H272N52O54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3980 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PYY 3-36 acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake.
Record name Peptide YY (3-36)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123583-37-9
Record name Peptide YY (3-36)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Customer
Q & A

Q1: How does Peptide YY (3-36) exert its anorexigenic effects?

A: PYY(3-36) primarily acts as an agonist at the neuropeptide Y2 receptor (Y2R), a member of the G protein-coupled receptor family. [] [] [] These receptors are found in various tissues, including the hypothalamus, a brain region crucial for appetite regulation. [] Upon binding to Y2R, PYY(3-36) initiates intracellular signaling cascades that ultimately lead to a reduction in food intake. []

Q2: Does Peptide YY (3-36) interact with other receptors besides Y2R?

A: While PYY(3-36) exhibits the highest affinity for Y2R, research suggests it can also interact, albeit with lower affinity, with other neuropeptide Y receptors, such as Y1R and Y5R. [] [] The interplay between these receptor interactions adds complexity to understanding the full spectrum of PYY(3-36)'s physiological effects. []

Q3: What is the role of the vagus nerve in mediating Peptide YY (3-36) action?

A: Studies involving vagotomy, a surgical procedure that severs the vagus nerve, indicate that this nerve plays a role in mediating the anorectic effects of PYY(3-36). [] [] The vagus nerve, a major communication pathway between the gut and the brain, likely relays signals from PYY(3-36) to the central nervous system, contributing to its appetite-suppressing effects. []

Q4: How does Peptide YY (3-36) affect gastric motility and function?

A: Research suggests that PYY(3-36) can influence gastric tone and motility, potentially contributing to its appetite-regulating effects. [] [] Studies in rats have shown that PYY(3-36) can increase gastric tone through a Y2R-mediated mechanism, potentially leading to delayed gastric emptying and increased feelings of fullness. []

Q5: What is the molecular formula and weight of Peptide YY (3-36)?

A5: Peptide YY (3-36) is a truncated form of the full-length Peptide YY, consisting of 34 amino acids. Its molecular formula is C159H236N46O46S, and its molecular weight is approximately 3853.3 g/mol.

Q6: How stable is Peptide YY (3-36) under different storage conditions?

A: Stability studies on PYY(3-36) are crucial for developing effective formulations. Research has shown that the peptide can undergo degradation, particularly enzymatic cleavage, which can impact its efficacy. [] Formulation strategies such as lyophilization and the use of protease inhibitors are being explored to enhance its stability. []

Q7: What is the half-life of Peptide YY (3-36) in circulation?

A: PYY(3-36) exhibits a relatively short half-life in circulation, typically in the range of 10-30 minutes. [] This rapid clearance necessitates frequent administration or sustained-release formulations to achieve prolonged therapeutic effects.

Q8: How does the route of administration affect Peptide YY (3-36) efficacy?

A: Studies have explored various routes of administration for PYY(3-36), including intravenous, subcutaneous, and intranasal. [] [] [] Intranasal administration, while less invasive, has shown limited efficacy in inducing weight loss in clinical trials. []

Q9: What animal models have been used to study the effects of Peptide YY (3-36)?

A: Rodent models, particularly mice and rats, have been extensively employed to investigate the anorexigenic and weight-reducing effects of PYY(3-36). [] [] [] These models provide valuable insights into the peptide's mechanism of action and its potential as an anti-obesity therapeutic.

Q10: Have there been any clinical trials investigating the efficacy of Peptide YY (3-36) in humans?

A: Yes, several clinical trials have explored the therapeutic potential of PYY(3-36) in obese individuals. While promising results have been observed in terms of reduced food intake and body weight, challenges such as optimal dosing, route of administration, and long-term efficacy remain. [] []

Q11: How do obese individuals respond to Peptide YY (3-36) compared to lean individuals?

A: Interestingly, research suggests that obese individuals retain their responsiveness to PYY(3-36), despite exhibiting lower basal levels of the peptide compared to lean individuals. [] This finding highlights the potential of targeting the PYY system as a therapeutic strategy for obesity. []

Q12: Does Peptide YY (3-36) affect glucose homeostasis and insulin sensitivity?

A: Emerging evidence suggests that PYY(3-36) might play a role in glucose metabolism and insulin sensitivity. Studies in mice have shown that PYY(3-36) administration can improve glucose disposal and enhance insulin action, particularly in the context of a high-fat diet. [] []

Q13: What are the potential side effects associated with Peptide YY (3-36) administration?

A: As with any pharmacological agent, PYY(3-36) administration might be associated with potential side effects. Common adverse events reported in clinical trials include nausea, vomiting, and gastrointestinal discomfort. [] These side effects are often transient and dose-dependent.

Q14: Are there any long-term safety concerns regarding Peptide YY (3-36) use?

A14: Long-term safety data on PYY(3-36) administration in humans are limited. Extensive preclinical and clinical studies are warranted to thoroughly assess its long-term safety profile and potential for adverse effects with chronic use.

Q15: What are the future directions for Peptide YY (3-36) research?

A: Ongoing research is focused on optimizing PYY(3-36) delivery, developing more stable and potent analogs, and exploring combination therapies with other anti-obesity agents. [] Further understanding of the complex interplay between PYY(3-36) and other gut hormones will be crucial for developing effective weight-loss strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。